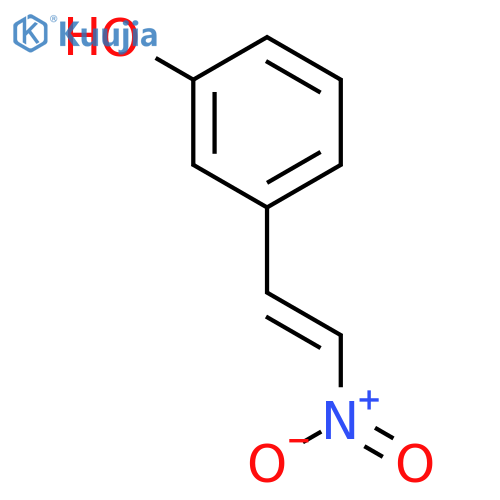Cas no 3156-44-3 (1-(3-Hydroxyphenyl)-2-nitroethene)
1-(3-ヒドロキシフェニル)-2-ニトロエテンは、有機合成化学において有用な中間体として知られる芳香族ニトロオレフィン化合物です。その分子構造は、3位にヒドロキシ基を有するフェニル環とニトロ基が結合したエテン骨格から成り、電子求引性のニトロ基と電子供与性のヒドロキシ基が共存するため、特異的な反応性を示します。この化合物は、ヘテロ環合成や求核付加反応における優れた基質として機能し、医薬品中間体や機能性材料の合成に応用可能です。特に、共役系を有するため紫外可視吸収特性を示し、光反応性材料開発への展開も期待されます。

3156-44-3 structure
商品名:1-(3-Hydroxyphenyl)-2-nitroethene
1-(3-Hydroxyphenyl)-2-nitroethene 化学的及び物理的性質
名前と識別子
-
- 3-(2-Nitrovinyl)phenol
- 3-(2-nitroethenyl)phenol
- 3-Hydroxy-Beta-Nitrostyrene
- Phenol,3-(2-nitroethenyl)-
- TRANS-3-HYDROXY-Β-NITROSTYRENE
- 1-(3-HYDROXYPHENYL)-2-NITROETHENE
- 12-Nitro-3-oxy-1-vinyl-benzol
- 3-(2-Nitro-vinyl)-phenol
- Phenol,3-(2-nitroethenyl)
- trans-3-Hydroxy- beta -nitrostyrene
- AKOS005264207
- Q27464301
- (E)-1-(3'-hydroxyphenyl)-2-nitroethene
- CHEMBL1615164
- AKOS015889159
- EN300-1258937
- (E)-3-(2-Nitrovinyl)phenol
- SCHEMBL12720865
- DTXSID00901129
- 3156-44-3
- 264224-79-5
- trans-3-Hydroxy-beta-nitrostyrene
- trans-3-Hydroxy-beta-nitrostyrene, 96%
- NoName_191
- BDBM50561071
- 3-[(E)-2-Nitroethenyl]phenol
- J-018468
- 1-(3-Hydroxyphenyl)-2-nitroethene
-
- MDL: MFCD01317584
- インチ: InChI=1S/C8H7NO3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,10H/b5-4+
- InChIKey: DHTXBJQMDPODIB-SNAWJCMRSA-N
- ほほえんだ: [N+](/C=C/C1=CC=CC(O)=C1)([O-])=O
計算された属性
- せいみつぶんしりょう: 165.04300
- どういたいしつりょう: 165.042593085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 136-140 °C (lit.)
- PSA: 66.05000
- LogP: 2.16280
- ようかいせい: 未確定
1-(3-Hydroxyphenyl)-2-nitroethene セキュリティ情報
-
記号:


- シグナルワード:Warning
- 危害声明: H302-H315-H319-H400
- 警告文: P273-P305+P351+P338
- 危険物輸送番号:UN 3077 9/PG 3
- WGKドイツ:2
- 危険カテゴリコード: 22-36/38-50
- セキュリティの説明: S26; S36/37; S60; S61
-
危険物標識:


- リスク用語:R22; R36/38; R50
1-(3-Hydroxyphenyl)-2-nitroethene 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
1-(3-Hydroxyphenyl)-2-nitroethene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H608930-100mg |
1-(3-Hydroxyphenyl)-2-nitroethene |
3156-44-3 | 100mg |
$ 50.00 | 2022-06-04 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-237187-5 g |
trans-3-Hydroxy-β-nitrostyrene, |
3156-44-3 | 5g |
¥1,008.00 | 2023-07-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576509-10g |
3-(2-Nitrovinyl)phenol |
3156-44-3 | 98% | 10g |
¥3124.00 | 2024-08-02 | |
| TRC | H608930-500mg |
1-(3-Hydroxyphenyl)-2-nitroethene |
3156-44-3 | 500mg |
$ 115.00 | 2022-06-04 | ||
| TRC | H608930-1g |
1-(3-Hydroxyphenyl)-2-nitroethene |
3156-44-3 | 1g |
$ 185.00 | 2022-06-04 | ||
| Apollo Scientific | OR957830-5g |
1-(3-Hydroxyphenyl)-2-nitroethene |
3156-44-3 | 95% | 5g |
£335.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576509-5g |
3-(2-Nitrovinyl)phenol |
3156-44-3 | 98% | 5g |
¥2283.00 | 2024-08-02 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 639672-5G |
1-(3-Hydroxyphenyl)-2-nitroethene |
3156-44-3 | 96% | 5G |
¥1753.22 | 2022-02-24 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-237187-5g |
trans-3-Hydroxy-β-nitrostyrene, |
3156-44-3 | 5g |
¥1008.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576509-2g |
3-(2-Nitrovinyl)phenol |
3156-44-3 | 98% | 2g |
¥1146.00 | 2024-08-02 |
1-(3-Hydroxyphenyl)-2-nitroethene 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
3156-44-3 (1-(3-Hydroxyphenyl)-2-nitroethene) 関連製品
- 3179-08-6(4-(2-Nitrovinyl)phenol)
- 22568-49-6(4-(2-nitroethenyl)phenol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量